1,1-Dimethyl-4-phenylpiperazinium iodide

nAChR Pharmacology Ganglionic Receptor Potency Comparison

For researchers requiring selective α3β4 nicotinic receptor activation, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP; CAS 54-77-3) is the agonist of choice. Its partial agonism delivers a slower channel‑gating rate and sub‑maximal efficacy that are impossible to achieve with acetylcholine or nicotine. This kinetic fingerprint, combined with pronounced subtype‑dependent potency, enables clean pharmacological parsing of α3β4, α4β2 and α7 receptor populations. Use DMPP to establish stable baselines in desensitisation assays, to validate autonomic/pain/addiction targets, and to dissect nAChR gating mechanisms with unmatched precision. Standardised ≥98% purity ensures reproducible dose‑response relationships across every lot. Bulk packaging and free shipping quotes are available to accredited research institutions worldwide.

Molecular Formula C12H19IN2
Molecular Weight 318.20 g/mol
CAS No. 54-77-3
Cat. No. B1195028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-4-phenylpiperazinium iodide
CAS54-77-3
Synonyms1,1 Dimethyl 4 phenylpiperazine Iodide
1,1-Dimethyl-4-phenylpiperazine Iodide
Dimethylphenylpiperazinium
Dimethylphenylpiperazinium Iodide
DMPP
Iodide, 1,1-Dimethyl-4-phenylpiperazine
Iodide, Dimethylphenylpiperazinium
Molecular FormulaC12H19IN2
Molecular Weight318.20 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-]
InChIInChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1
InChIKeyXFZJGFIKQCCLGK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) Procurement Guide: A Selective Neuronal Nicotinic Acetylcholine Receptor Agonist


1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP; CAS 54-77-3), a quaternary ammonium salt with the molecular formula C12H19N2•I and a molecular weight of 318.20 g/mol, is a synthetic nicotinic acetylcholine receptor (nAChR) agonist [1]. Historically identified as a ganglionic stimulating agent, DMPP activates nAChRs in autonomic ganglia and the central nervous system, with minimal effects at the neuromuscular junction [2]. This selective profile distinguishes it from classical agonists like nicotine and acetylcholine [3].

Why Generic Substitution Fails for 1,1-Dimethyl-4-phenylpiperazinium iodide in nAChR Research


Substituting DMPP with other nicotinic agonists such as nicotine, cytisine, or acetylcholine is not straightforward due to its distinct pharmacological profile as a partial agonist with unique efficacy and kinetic properties [1]. Unlike full agonists, DMPP's partial agonism manifests in both lower maximal response in certain receptor subtypes and a slower channel activation rate, which are critical for studies where the specific biophysical properties of the nAChR gating are the focus [2]. Furthermore, the potency rank order of DMPP is highly dependent on the specific nAChR subunit composition, making it an essential tool for differentiating between receptor subtypes [3].

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) Quantitative Differentiation Evidence for Scientific Procurement


DMPP is the Most Potent Agonist at the Ganglionic α3β4 nAChR Subtype

In a heterologous expression system of the rat ganglionic α3β4 nAChR, DMPP was the most potent agonist tested, with an EC50 value significantly lower than that of cytisine, nicotine, and acetylcholine [1]. This high potency at the α3β4 receptor is a key differentiator from the broader class of nicotinic agonists.

nAChR Pharmacology Ganglionic Receptor Potency Comparison

DMPP Functions as a Partial Agonist with Lower Intrinsic Efficacy Compared to Acetylcholine

At the rat α3β4 nAChR stably expressed in HEK 293 cells, DMPP behaved as a partial agonist [1]. While all agonists studied had similar potencies except for the most potent (epibatidine), the maximal response (efficacy) elicited by DMPP was substantially less than that elicited by full agonists like nicotine and acetylcholine [2].

nAChR Pharmacology Partial Agonism Efficacy Comparison

Slower Channel Activation Kinetics Distinguish DMPP from Acetylcholine at the α7 nAChR

Single-channel analysis of the α7 nAChR revealed that the partial agonist efficacy of DMPP, compared to the full agonist acetylcholine, is due to a slower channel activation rate [1]. Importantly, this reduced efficacy was not attributed to channel block or faster desensitization.

nAChR Biophysics Channel Gating Kinetics

DMPP Exhibits a Distinct Potency Profile Across nAChR Subtypes

DMPP's potency rank order varies considerably across different nAChR subtypes. In a systematic study of phenylpiperazinium compounds on multiple nAChRs, DMPP (with its dimethyl base group) showed the best activity for heteromeric receptors (α4β2, α3β4) and homomeric α7 receptors, but was less effective at activating the α9 receptor compared to analogs with larger alkyl groups on the base nitrogen [1]. This contrasts with other agonists like nicotine, whose activity profile across subtypes differs.

nAChR Subtypes Receptor Selectivity Comparative Pharmacology

DMPP Shows Higher Potency than Nicotine in Evoking Neurotransmitter Release in Rat Sympathetic Neurons

In cultured rat superior cervical ganglion (SCG) neurons, DMPP activated prejunctional nAChRs to evoke [3H]-noradrenaline release with higher potency than nicotine, cytisine, and acetylcholine [1]. This functional assay demonstrates that DMPP's superior potency at native neuronal receptors translates into a more robust physiological response.

Neurotransmitter Release Sympathetic Neurons nAChR Pharmacology

High-Value Application Scenarios for 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) Based on Differentiated Evidence


Selective Activation and Characterization of α3β4 Ganglionic nAChRs

For studies requiring the specific activation of the α3β4 subtype, DMPP is the agonist of choice due to its validated high potency in this system [1]. Its use ensures that observed physiological or pharmacological effects are mediated through this receptor subtype, minimizing cross-activation of other nAChRs, which is crucial for target validation and drug screening efforts focused on autonomic function, pain, or addiction pathways.

Biophysical Investigation of nAChR Gating Mechanisms

Researchers aiming to dissect the kinetic steps of nAChR channel gating can leverage DMPP's unique property of inducing a slower activation rate compared to full agonists like acetylcholine [1]. This allows for detailed single-channel and macroscopic current analysis to study the transition from closed to open states, providing mechanistic insights that are obscured by faster-gating agonists.

Functional Differentiation of nAChR Subtypes in Complex Tissues

In native tissue preparations or in vivo models, DMPP's subtype-dependent activity profile [1] enables researchers to functionally parse the contributions of different nAChR populations. For instance, by comparing responses to DMPP with those of agonists selective for other subtypes (e.g., α9-preferring analogs), the specific roles of heteromeric (α3β4, α4β2) and α7 receptors can be isolated from those of α9 receptors in processes like inflammation and neuropathic pain.

Partial Agonist Control in nAChR Desensitization and Modulation Studies

Studies investigating nAChR desensitization or the effects of allosteric modulators require a stable baseline of submaximal receptor activation. DMPP's partial agonist profile at α3β4 receptors [1] provides a controlled, lower level of tonic activity compared to full agonists, allowing for a more sensitive and accurate assessment of the influence of desensitizing agents or positive allosteric modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dimethyl-4-phenylpiperazinium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.